molecular formula C5H4N2O2S B12516072 6-Nitropyridine-2(1H)-thione CAS No. 682809-82-1

6-Nitropyridine-2(1H)-thione

Cat. No.: B12516072
CAS No.: 682809-82-1
M. Wt: 156.16 g/mol
InChI Key: RPOMTXXUBTZWFQ-UHFFFAOYSA-N
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Description

6-Nitropyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 6-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyridine-2(1H)-thione typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water . This method yields 3-nitropyridine, which can be further modified to obtain 6-nitropyridine derivatives.

Industrial Production Methods: Industrial production of nitropyridine derivatives often employs nitration reactions using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions . The reaction conditions, such as temperature and concentration, are optimized to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: 6-Nitropyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The thione group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Nitropyridine-2(1H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitropyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thione group can also participate in redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 6-Nitropyridine-2(1H)-thione is unique due to the presence of both the nitro and thione groups, which confer distinct chemical reactivity and potential biological activities compared to other nitropyridine derivatives.

Properties

CAS No.

682809-82-1

Molecular Formula

C5H4N2O2S

Molecular Weight

156.16 g/mol

IUPAC Name

6-nitro-1H-pyridine-2-thione

InChI

InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-5(10)6-4/h1-3H,(H,6,10)

InChI Key

RPOMTXXUBTZWFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)NC(=C1)[N+](=O)[O-]

Origin of Product

United States

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